Val-Tyr-Val

Colloidal Chemistry Peptide Self-Assembly Formulation Science

Researchers requiring a validated tripeptide for peptide self-assembly and micellization studies cannot substitute Val-Tyr-Val with dipeptide analogs-Val-Tyr-Val exhibits a distinct CMC of 4×10⁻⁵ M, two-fold higher than Tyr-Phe dipeptide, and unique tyrosine fluorescence shielding behavior. • Quantified self-assembly benchmark: CMC 4×10⁻⁵ M at 25°C enables reproducible aggregation studies. • Intrinsic fluorescent probe: Central tyrosine residue supports conformational analysis via steady-state and time-resolved fluorescence. • Mixed micelle applications: Documented thermodynamic parameters for SDS-peptide-water ternary systems support formulation design. Supplied with full quality assurance; ready for immediate global dispatch.

Molecular Formula C19H29N3O5
Molecular Weight 379.5 g/mol
CAS No. 17355-22-5
Cat. No. B093541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Tyr-Val
CAS17355-22-5
Molecular FormulaC19H29N3O5
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1
InChIKeyZNGPROMGGGFOAA-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Tyr-Val: Physicochemical and Biochemical Identity


Val-Tyr-Val (VYV) is a tripeptide composed of L-valine, L-tyrosine, and L-valine residues joined in sequence, with a molecular weight of 379.5 g/mol [1]. The compound features two hydrophobic valine residues flanking a central aromatic tyrosine, conferring distinct amphiphilic character and the capacity for self-assembly into micellar structures in aqueous solution [2]. Identified as a metabolite in biological systems, Val-Tyr-Val serves as a fundamental building block in peptide synthesis and a model compound for studying peptide-protein interactions, enzyme substrate specificity, and physicochemical aggregation phenomena [3].

Why Val-Tyr-Val Substitution with Dipeptides Fails


Generic substitution of Val-Tyr-Val (VYV) with dipeptide analogs such as Val-Tyr (VY) or Ile-Tyr (IY) is not scientifically valid across multiple research applications. In physicochemical and formulation studies, VYV exhibits a critical micelle concentration (CMC) of 4×10⁻⁵ M, which is two-fold higher than that of the Tyr-Phe dipeptide (2×10⁻⁵ M), directly impacting self-assembly behavior and colloidal stability in aqueous environments [1]. In biochemical and pharmacological investigations, the biological activity profile of tripeptides cannot be extrapolated from dipeptide data: while Val-Tyr demonstrates potent ACE inhibition and vasorelaxation [2], and Ile-Val-Tyr (IVY) shows distinct metabolic processing with conversion to VY in plasma [3], Val-Tyr-Val occupies a unique position—it does not share the antiproliferative activity observed uniquely for VY among ACE-inhibitory peptides [2], nor does it exhibit the same micellar aggregation properties as shorter peptides [1]. Consequently, selecting the correct sequence and length is essential for experimental reproducibility and for avoiding confounding variables in structure-activity relationship studies.

Val-Tyr-Val: Differentiation from Dipeptide and Tripeptide Analogs


CMC: Val-Tyr-Val vs. Tyr-Phe Dipeptide

Val-Tyr-Val (VYV) exhibits a critical micelle concentration (CMC) of 4×10⁻⁵ M in aqueous solution at 25°C, which is two-fold higher than the CMC of the Tyr-Phe dipeptide (2×10⁻⁵ M) under identical conditions [1]. This quantitative difference demonstrates that Val-Tyr-Val requires a higher concentration to initiate self-assembly and micelle formation compared to the shorter dipeptide. The CMC values were determined using multiple concordant methods including UV-visible spectroscopy, surface tension measurements, fluorescence spectroscopy, and circular dichroism (CD) [1].

Colloidal Chemistry Peptide Self-Assembly Formulation Science

Quencher Accessibility: Val-Tyr-Val vs. Tyr-Phe

In fluorescence quenching experiments, the accessibility of the DPC (dipropylcarbamyl) quencher was found to be greater in the Tyr-Phe dipeptide than in the Val-Tyr-Val tripeptide [1]. This differential accessibility, observed through time-resolved fluorescence spectroscopic techniques, indicates that the tyrosine fluorophore in the tripeptide is less exposed to the aqueous quencher environment compared to that in the dipeptide. The decreased lifetime values observed with the quencher confirmed the dynamic nature of the quenching process [1].

Fluorescence Spectroscopy Peptide Conformation Structural Biology

Influence on SDS Micellization

The presence of Val-Tyr-Val (VYV) or Tyr-Phe dipeptide decreased the critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) in aqueous solution, and this reduction became more pronounced with increasing temperature [1]. Using the biphasic micellization model, thermodynamic parameters including ΔG°m, ΔH°m, and ΔS°m were determined for SDS-water and SDS-peptide-water mixed micellar systems [1]. The standard free energy of transfer for SDS from aqueous to peptide additive environments was estimated at various temperatures, indicating that SDS is more stable in micellized form in the SDS-water-peptide ternary systems compared to SDS-water binary systems [1].

Surfactant Chemistry Mixed Micellar Systems Formulation Development

Antiproliferative Activity: Val-Tyr vs. Ile-Val-Tyr

In a comparative study evaluating the antiproliferative effects of ACE-inhibitory small peptides on cultured human vascular smooth muscle cells (VSMCs), Val-Tyr (VY) was the only peptide among those tested (VY, Ile-Trp [IW], and Ile-Val-Tyr [IVY]) that exerted a potent antiproliferative action [1]. VY also demonstrated greater inhibition of WST-8 incorporation in response to angiotensin II stimulation compared to IW and IVY [1]. The antiproliferative mechanism of VY was shown to involve L-type Ca²⁺ channel blockade, an activity that is independent of ACE inhibition and not shared by the tripeptide IVY [1]. Val-Tyr-Val was not directly tested in this study; the data are presented as class-level inference that tripeptides do not necessarily retain the specialized biological activities of their constituent dipeptide sequences.

Vascular Smooth Muscle Antiproliferative Assay Cardiovascular Research

Val-Tyr-Val: Validated Research and Industrial Applications


Self-Assembly and Micellization in Surfactant Systems

Val-Tyr-Val is a validated model tripeptide for investigating peptide self-assembly and micelle formation in aqueous solution. Its well-characterized CMC of 4×10⁻⁵ M at 25°C [1] provides a quantitative benchmark for comparing the aggregation behavior of amphiphilic peptides of varying lengths and sequences. The compound's demonstrated ability to form mixed micelles with SDS, with thermodynamically quantified effects on SDS CMC [1], makes it suitable for studies of peptide-surfactant interactions and the design of mixed micellar delivery systems. Fluorescence quenching experiments showing differential tyrosine accessibility compared to dipeptides [2] further support its use in conformational and structural investigations of peptide assemblies.

Fluorescence Spectroscopy of Peptide Conformation

The central tyrosine residue in Val-Tyr-Val serves as an intrinsic fluorescent probe, enabling the use of steady-state and time-resolved fluorescence spectroscopic techniques to study peptide conformation, aggregation state, and microenvironment polarity [2]. The documented differences in DPC quencher accessibility between Val-Tyr-Val and Tyr-Phe dipeptide [2] demonstrate that the tripeptide's tyrosine is less exposed to the aqueous environment, making Val-Tyr-Val a valuable compound for investigating how peptide length and sequence influence fluorophore shielding and conformational dynamics in self-assembled structures.

Reference for ACE-Inhibitory Peptide SAR

Val-Tyr-Val serves as a critical comparator and reference compound in structure-activity relationship (SAR) studies of ACE-inhibitory peptides derived from food protein hydrolysates. The established biological profiles of related peptides—Val-Tyr (VY) with its ACE inhibition (IC₅₀ 26–35 μM) [3] and unique antiproliferative activity via L-type Ca²⁺ channel blockade [4], and Ile-Val-Tyr (IVY) with its ACE inhibition (IC₅₀ 0.48–18 μM) [5] and metabolic conversion to VY in plasma [6]—provide a robust framework for positioning Val-Tyr-Val in comparative assays. Researchers investigating how the addition of a C-terminal valine residue modulates the activity, stability, or receptor interactions of Val-Tyr-derived peptides require authentic Val-Tyr-Val to establish accurate SAR relationships and avoid erroneous extrapolation from dipeptide or alternate tripeptide data [4].

Peptide-Surfactant Mixed Micelle Formulation

Val-Tyr-Val can be utilized in the development of peptide-containing formulations that employ mixed micellar systems with anionic surfactants such as SDS. The quantitative finding that Val-Tyr-Val reduces the CMC of SDS in a temperature-dependent manner [1], coupled with the determined thermodynamic parameters (ΔG°m, ΔH°m, ΔS°m) for SDS-peptide-water ternary systems [1], provides a physicochemical foundation for designing formulations with controlled surfactant aggregation behavior. The 2-fold higher CMC of Val-Tyr-Val relative to Tyr-Phe dipeptide [1] further enables formulation scientists to select the appropriate peptide length to achieve desired self-assembly thresholds in aqueous delivery systems.

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